molecular formula C28H31N3O B11179714 6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one

6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one

Cat. No.: B11179714
M. Wt: 425.6 g/mol
InChI Key: JFCNLEUEUKFFGN-UHFFFAOYSA-N
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Description

6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and cyclohexanone, which undergo a series of condensation, cyclization, and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one is unique due to its complex structure, which includes multiple fused rings and functional groups

Properties

Molecular Formula

C28H31N3O

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C28H31N3O/c1-26(2)17-27(14-6-3-7-15-27)31-23-20(26)10-8-11-21(23)28(25(31)32)24-19(13-16-29-28)18-9-4-5-12-22(18)30-24/h4-5,8-12,29-30H,3,6-7,13-17H2,1-2H3

InChI Key

JFCNLEUEUKFFGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)C6=C(CCN5)C7=CC=CC=C7N6)C

Origin of Product

United States

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